![molecular formula C20H8Cl2N2O4 B12332046 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B12332046.png)
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is a chemical compound belonging to the quinone family. It is known for its interesting biochemical and physiological effects, making it a subject of extensive scientific research. The compound has a molecular formula of C20H8Cl2N2O4 and a molecular weight of 411.2 g/mol.
Preparation Methods
The synthesis of 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone involves the reaction of protected anilines with o-hydroxycarbonyl compounds. This reaction yields biologically active compounds. Industrial production methods often involve innovative one-pot, three-component synthesis techniques, which streamline the production process.
Chemical Reactions Analysis
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common reagents used in these reactions include specific catalysts like SiO2-AA-Glu, which display notable antioxidant activity. Major products formed from these reactions include biologically active quinoline and acridine derivatives.
Scientific Research Applications
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various biologically active compounds.
Biology: The compound interacts with nucleic acids, suggesting mechanisms for interfering with cellular processes in parasites.
Medicine: Certain derivatives demonstrate potent cytotoxic effects, making them potential candidates for cancer treatment.
Industry: The compound’s antioxidant properties make it useful in bioactive applications.
Mechanism of Action
The mechanism by which 2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone exerts its effects involves its interaction with nucleic acids. This interaction can interfere with cellular processes, particularly in parasites. The compound’s cytotoxic effects are attributed to its ability to disrupt cellular functions, making it a potential candidate for cancer treatment.
Comparison with Similar Compounds
2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is unique due to its specific chemical structure and properties. Similar compounds include:
These compounds share similar quinone structures but differ in their specific chemical properties and applications.
Properties
Molecular Formula |
C20H8Cl2N2O4 |
|---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
2,9-dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone |
InChI |
InChI=1S/C20H8Cl2N2O4/c21-7-1-3-11-9(5-7)17(25)13-15(23-11)19(27)14-16(20(13)28)24-12-4-2-8(22)6-10(12)18(14)26/h1-6,13-14H |
InChI Key |
IYXJZMUZQKBQPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3C(=N2)C(=O)C4C(=NC5=C(C4=O)C=C(C=C5)Cl)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


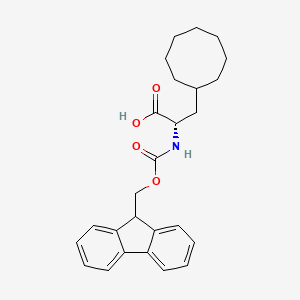
![2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]-](/img/structure/B12331977.png)
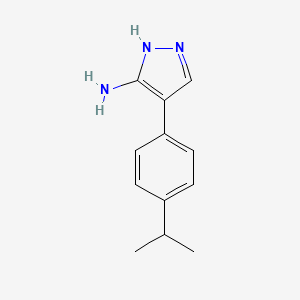
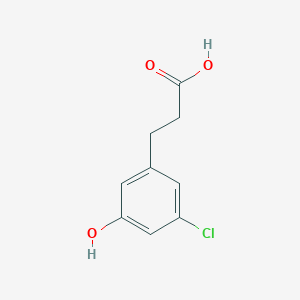

![Butanamide,2-amino-N-[2-(dimethylamino)ethyl]-3,3-dimethyl-,(2S)-](/img/structure/B12332003.png)
![Chloromethyl (1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B12332004.png)
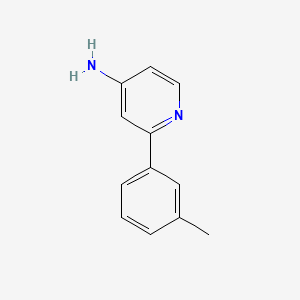
![(2S,4R,5R)-2-[(4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12332020.png)
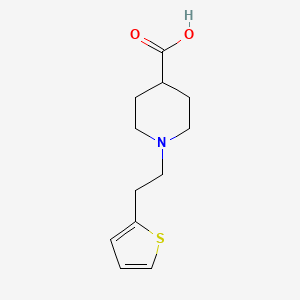
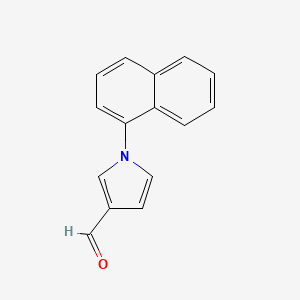
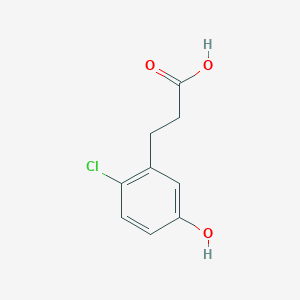
![Pyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester](/img/structure/B12332052.png)
![azane;(2R,3S,4S,5R,6R)-4-hydroxy-6-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B12332053.png)
